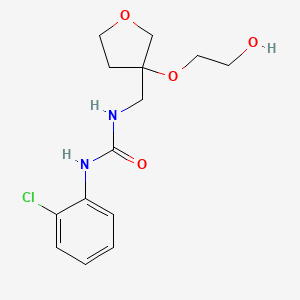
1-(2-Chlorophenyl)-3-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases.
Aplicaciones Científicas De Investigación
Polymer Modification
One application of related urea compounds involves the synthesis of polymethylenebridged hydroxyethyl-substituted bis-ureas for modifying epoxy and urethane polymers, aiming to enhance their performance. These modifications are expected to improve compatibility and lower melting points, which are beneficial for polymer applications (Ignat’ev et al., 2015).
Corrosion Inhibition
Studies have shown that certain urea derivatives can act as efficient inhibitors for mild steel corrosion in acidic solutions, indicating potential applications in protecting industrial machinery and infrastructure from corrosion. The efficiency of these compounds as inhibitors increases with concentration and decreases with temperature (Bahrami & Hosseini, 2012).
Photodegradation
Research on substituted ureas, including those related to tetrahydrofuran derivatives, has explored their stability and behavior under different conditions, including light exposure. These studies help understand the environmental fate of such compounds and their degradation products (Gatidou & Iatrou, 2011).
Antimicrobial Activity
Urea derivatives have been investigated for their antimicrobial properties, showing potential as novel agents against bacteria and fungi. This includes research into novel imidazole ureas/carboxamides containing dioxaphospholanes, suggesting applications in developing new antimicrobial compounds (Rani et al., 2014).
Organic Synthesis
The role of urea derivatives in organic synthesis includes acting as intermediates or catalysts for various reactions, such as the synthesis of alpha-nitro ketone compounds. These applications highlight the versatility of urea compounds in facilitating complex chemical transformations (Zhang et al., 2004).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4/c15-11-3-1-2-4-12(11)17-13(19)16-9-14(21-8-6-18)5-7-20-10-14/h1-4,18H,5-10H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUQIFFPOFIHID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)NC2=CC=CC=C2Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


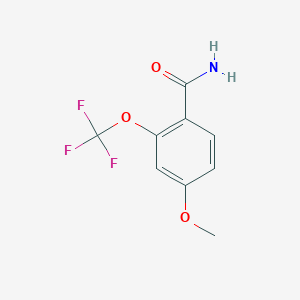
![3-Tert-butyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2654125.png)
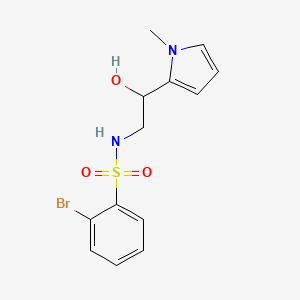
![N-[(4-methylphenyl)methyl]pyridin-3-amine](/img/structure/B2654127.png)
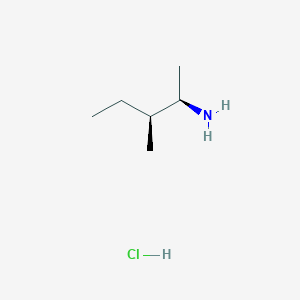

![5,6-Dimethyl-7-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2654132.png)
![N-cycloheptyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide](/img/structure/B2654136.png)
![3-(4-Methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2654137.png)

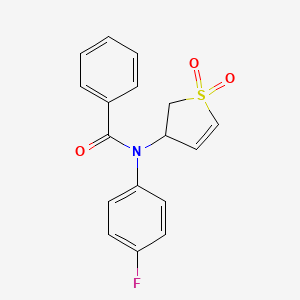
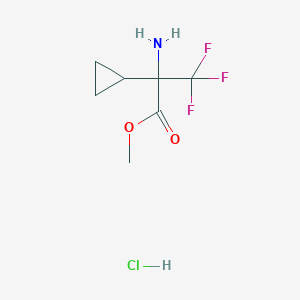
![Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate](/img/structure/B2654142.png)